Ethyl [4-(4-oxoquinazolin-3(4H)-yl)phenyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-(4-oxoquinazolin-3(4H)-yl)phenyl)acetate is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-(4-oxoquinazolin-3(4H)-yl)phenyl)acetate typically involves the condensation of 2-aminobenzamide with ethyl 4-bromophenylacetate under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazolinone core . The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(4-oxoquinazolin-3(4H)-yl)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the quinazolinone core to other derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl ring or the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenated derivatives can be synthesized using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl groups, while reduction could produce dihydroquinazolinones.
Scientific Research Applications
Ethyl 2-(4-(4-oxoquinazolin-3(4H)-yl)phenyl)acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound is studied for its potential antibacterial and antifungal activities.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(4-(4-oxoquinazolin-3(4H)-yl)phenyl)acetate involves its interaction with specific molecular targets. In antibacterial applications, it may inhibit bacterial enzymes such as penicillin-binding proteins, leading to the disruption of cell wall synthesis . In anticancer research, the compound may inhibit kinases or other enzymes involved in cell signaling pathways, thereby preventing cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate: This compound shares the quinazolinone core but has a different ester group.
4(3H)-Quinazolinone derivatives: These compounds have similar structures and biological activities.
Uniqueness
Ethyl 2-(4-(4-oxoquinazolin-3(4H)-yl)phenyl)acetate is unique due to its specific ester group, which may influence its biological activity and pharmacokinetic properties. The presence of the ethyl ester group can affect the compound’s solubility, stability, and ability to interact with biological targets.
Properties
CAS No. |
61126-55-4 |
---|---|
Molecular Formula |
C18H16N2O3 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
ethyl 2-[4-(4-oxoquinazolin-3-yl)phenyl]acetate |
InChI |
InChI=1S/C18H16N2O3/c1-2-23-17(21)11-13-7-9-14(10-8-13)20-12-19-16-6-4-3-5-15(16)18(20)22/h3-10,12H,2,11H2,1H3 |
InChI Key |
NBNAXKSCGKPELH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)N2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.